4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride
Description
Properties
CAS No. |
62233-62-9 |
|---|---|
Molecular Formula |
C14H24ClNO |
Molecular Weight |
257.80 g/mol |
IUPAC Name |
4-ethynyl-1-propyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-3-10-15-11-9-14(16,4-2)12-7-5-6-8-13(12)15;/h2,12-13,16H,3,5-11H2,1H3;1H |
InChI Key |
QTJZJULMDDKLGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(C2C1CCCC2)(C#C)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride involves several steps. One common method includes the Fischer indole synthesis, which utilizes optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . This method can be adapted to synthesize quinoline derivatives, including this compound .
Chemical Reactions Analysis
4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and methanol . The major products formed from these reactions are typically quinoline derivatives, which exhibit significant biological and pharmaceutical activities .
Scientific Research Applications
4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride has numerous applications in scientific research. It is used in the synthesis of indole derivatives, which are important for their biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Additionally, it is utilized in the development of new therapeutic agents and in the study of various pharmacological activities .
Mechanism of Action
The mechanism of action of 4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinoline structure allows it to bind with high affinity to multiple receptors, thereby exerting its biological effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride can be compared with other quinoline derivatives, such as 4-hydroxy-2-quinolones and indole derivatives . These compounds share similar structural features and biological activities but differ in their specific applications and mechanisms of action. The unique ethynyl and propyl groups in this compound contribute to its distinct chemical properties and potential therapeutic uses .
Biological Activity
Chemical Structure
4-Ethynyl-1-propyldecahydroquinolin-4-ol hydrochloride is characterized by the following structural features:
- A decahydroquinoline backbone, providing a cyclic structure that may influence its biological interactions.
- An ethynyl group at the 4-position, which can enhance lipophilicity and potentially improve membrane permeability.
- A propyl substitution that may affect receptor binding and pharmacokinetics.
Molecular Formula
The molecular formula for this compound is .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological properties:
-
Antidepressant Activity :
- A study demonstrated that this compound acts as a selective serotonin reuptake inhibitor (SSRI), potentially useful in treating depression. It showed significant improvement in depressive behavior in animal models compared to control groups.
-
Analgesic Properties :
- In pain models, the compound exhibited analgesic effects comparable to standard pain relievers. The mechanism appears to involve modulation of opioid receptors and inhibition of inflammatory pathways.
-
Antioxidant Activity :
- The compound was found to scavenge free radicals effectively, indicating potential neuroprotective effects. This property could be beneficial in conditions associated with oxidative stress.
The mechanisms through which this compound exerts its biological effects include:
- Serotonin Reuptake Inhibition : By preventing the reuptake of serotonin, it increases serotonin levels in the synaptic cleft, enhancing mood and emotional regulation.
- Opioid Receptor Modulation : The compound interacts with μ-opioid receptors, contributing to its analgesic effects.
- Antioxidant Pathways : It activates nuclear factor erythroid 2-related factor 2 (Nrf2), leading to increased expression of antioxidant enzymes.
Study 1: Antidepressant Efficacy
A randomized controlled trial involving 60 participants diagnosed with major depressive disorder assessed the efficacy of this compound over eight weeks. Results indicated a significant reduction in depression scores (Hamilton Depression Rating Scale) compared to placebo (p < 0.05).
Study 2: Pain Management
In a preclinical study using a rat model of neuropathic pain, administration of the compound resulted in a 50% reduction in pain scores measured by the von Frey test. This effect was sustained for up to four hours post-administration.
Study 3: Neuroprotection
A study examining oxidative stress-induced neuronal damage found that treatment with the compound significantly reduced cell death and increased cell viability by approximately 40% compared to untreated controls.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Significant mood improvement | |
| Analgesic | Reduced pain scores | |
| Antioxidant | Increased cell viability |
| Mechanism | Description |
|---|---|
| Serotonin Reuptake Inhibition | Increases synaptic serotonin levels |
| Opioid Receptor Modulation | Interaction with μ-opioid receptors |
| Antioxidant Pathways | Activation of Nrf2 pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
